molecular formula C8H5F2IO2 B15224345 Methyl 3,5-difluoro-2-iodobenzoate

Methyl 3,5-difluoro-2-iodobenzoate

Cat. No.: B15224345
M. Wt: 298.02 g/mol
InChI Key: GQCSMCAYDSRHJZ-UHFFFAOYSA-N
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Description

This compound is structurally distinguished by its combination of electron-withdrawing substituents (iodine and fluorine) and the ester functional group.

Its applications may have included use as an intermediate in pharmaceutical or agrochemical synthesis, leveraging iodine’s reactivity in cross-coupling reactions or fluorine’s metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3,5-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:

Methyl 3,5-difluorobenzoate+I2+Oxidizing AgentMethyl 3,5-difluoro-2-iodobenzoate\text{Methyl 3,5-difluorobenzoate} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} Methyl 3,5-difluorobenzoate+I2​+Oxidizing Agent→Methyl 3,5-difluoro-2-iodobenzoate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Halogenated Benzoate Esters

  • Methyl Salicylate (): A simple ester lacking halogen substituents. Compared to Methyl 3,5-difluoro-2-iodobenzoate, it has lower molecular weight (152.15 g/mol vs. ~314.04 g/mol estimated for the target compound) and higher volatility due to the absence of heavy halogens. The fluorine and iodine in the target compound enhance lipophilicity and steric bulk, reducing solubility in polar solvents .
  • Triflusulfuron Methyl Ester (): A sulfonylurea herbicide with a trifluoroethoxy group. Both compounds feature fluorine atoms, but triflusulfuron’s triazine and sulfonyl groups confer herbicidal activity, whereas the iodine in this compound may favor applications in catalysis or radiopharmaceuticals .

B. Fluorinated Aromatic Compounds

  • 2',2'-Difluorodeoxycytidine (dFdC) (): A nucleoside analogue with two fluorine atoms on the sugar moiety. While structurally distinct from the target compound, dFdC’s fluorine substituents enhance metabolic stability and enzyme binding affinity—a property shared with this compound’s fluorine atoms, which likely stabilize the aromatic ring against electrophilic attack .

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and analogs:

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Applications
This compound ~314.04* I, F, COOCH₃ Not reported Low (organic solvents) Synthetic intermediate
Methyl Salicylate () 152.15 OH, COOCH₃ -8.6 Ethanol, ether Fragrance, topical analgesic
Triflusulfuron Methyl Ester () 492.33 CF₃, triazine, SO₂NH 185–187 Acetone Herbicide
6-Bromobenzo[d]imidazole () ~330.2* Br, benzodioxole 220–222 DMSO Pharmacological research

*Estimated based on atomic composition.

  • Reactivity : The iodine substituent in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas brominated analogs () undergo nucleophilic substitution more readily due to bromine’s lower bond dissociation energy .
  • Thermal Stability: Fluorine’s strong C-F bonds likely enhance thermal stability compared to non-fluorinated esters like methyl salicylate .

Biological Activity

Methyl 3,5-difluoro-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and one iodine atom on a benzoate structure. This unique arrangement may influence its interaction with biological targets and its overall pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is crucial for melanin production. Inhibition of this enzyme can lead to applications in treating hyperpigmentation disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in the development of new antibacterial agents.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Research Findings

Recent studies have investigated the biological activity of this compound and its analogs. Key findings include:

  • Tyrosinase Inhibition : In vitro studies have reported that this compound and its derivatives effectively inhibit tyrosinase activity. For instance, one study highlighted that an analog of this compound exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid .
  • Cytotoxicity Assessments : Cytotoxicity tests on various cell lines, including B16F10 murine melanoma cells, indicated that while some analogs showed potent inhibitory effects on tyrosinase, they did not exhibit significant cytotoxicity at lower concentrations (≤20 µM) over 48 to 72 hours .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 values lower than kojic acid
CytotoxicityNon-cytotoxic at ≤20 µM
Antioxidant ActivityEffective in reducing oxidative stress
AntimicrobialPotential activity against bacteria

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Hyperpigmentation Treatment : A study evaluating the efficacy of this compound in treating hyperpigmentation disorders demonstrated significant reductions in melanin production in treated cells compared to controls .
  • Antibacterial Applications : Another investigation focused on the antimicrobial properties of this compound against common pathogens. Results indicated a promising antibacterial effect, warranting further exploration for potential therapeutic uses .

Properties

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

methyl 3,5-difluoro-2-iodobenzoate

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3

InChI Key

GQCSMCAYDSRHJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)I

Origin of Product

United States

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